

Application Notes and Protocols: Remdesivir Monophosphate as a Reference Standard in HPLC Analysis

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Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

Cat. No.: *B2792565*

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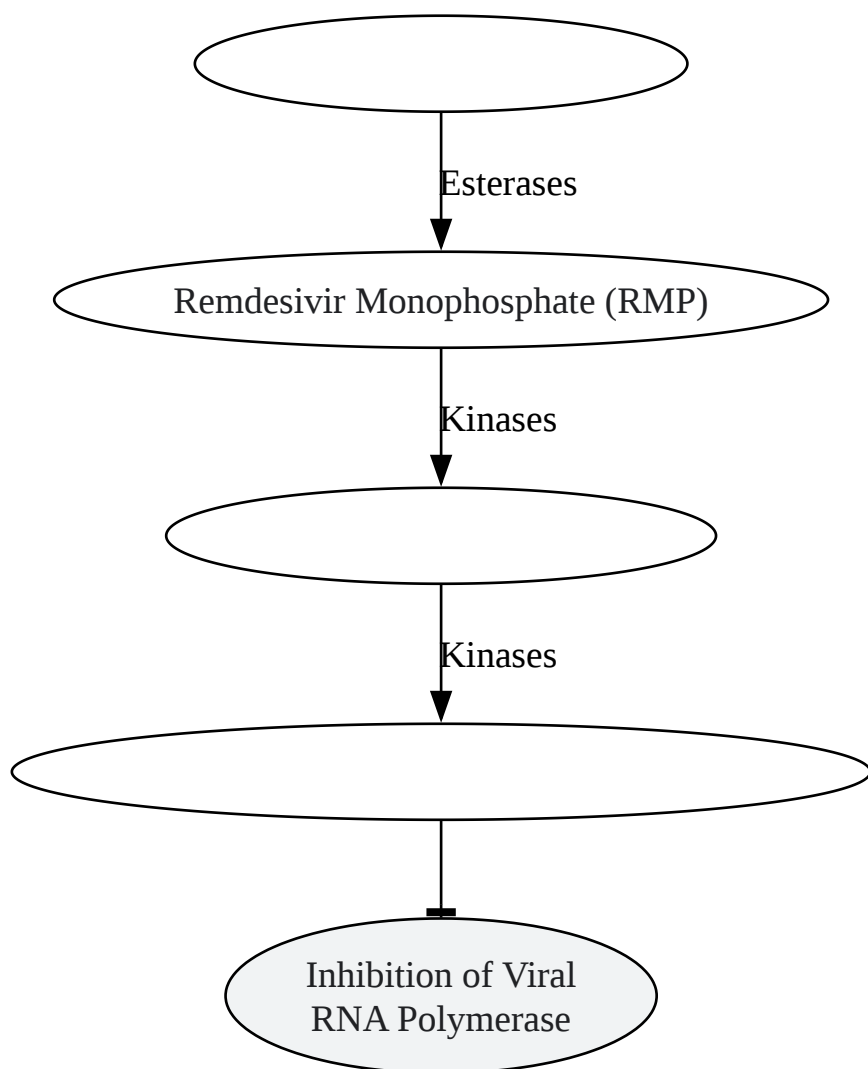
For Researchers, Scientists, and Drug Development Professionals

Introduction

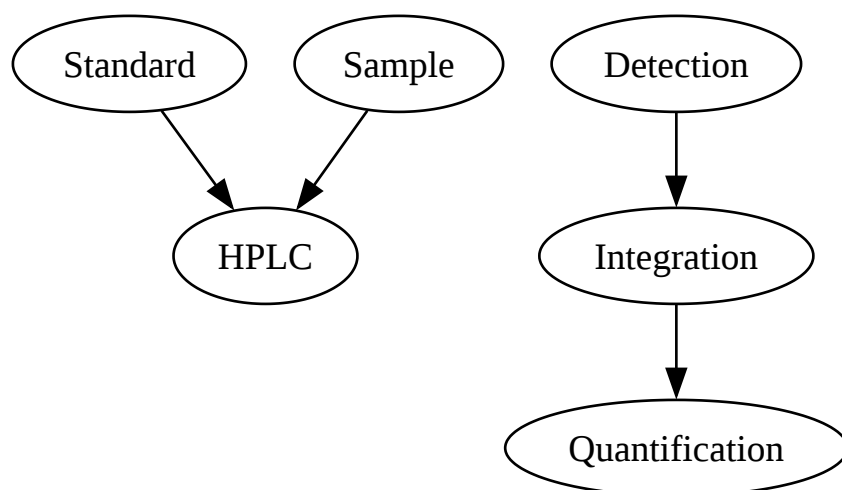
Remdesivir is a broad-spectrum antiviral medication that has garnered significant attention for its use in treating COVID-19.[1] It is a nucleotide prodrug, specifically a monophosphoramidate, designed to deliver the active nucleoside analog intracellularly.[1] Once inside the cell, remdesivir is metabolized into its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase.[2] A key intermediate in this metabolic process is remdesivir monophosphate.

Given that remdesivir monophosphate is a critical metabolite and a potential impurity in the drug substance, its accurate identification and quantification are essential for quality control and research purposes.[3] These application notes provide detailed protocols for the use of remdesivir monophosphate as a reference standard in High-Performance Liquid Chromatography (HPLC) to ensure the purity and quality of remdesivir.

Signaling Pathways and Experimental Workflows



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Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of remdesivir and remdesivir monophosphate for HPLC analysis.

Materials:

- Remdesivir Reference Standard
- Remdesivir Monophosphate Reference Standard[4]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Purified water (HPLC grade)
- Diluent: A suitable mixture, for example, Methanol and Water (50:50, v/v)[5]

Procedure for Standard Solutions:

- Stock Standard Solution (Remdesivir): Accurately weigh approximately 10 mg of Remdesivir Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Stock Standard Solution (Remdesivir Monophosphate): Accurately weigh approximately 1 mg of Remdesivir Monophosphate Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Prepare appropriate dilutions of the stock standard solutions with the diluent to create a series of calibration standards. For example, a working standard for

system suitability could contain 10 µg/mL of remdesivir and 1 µg/mL of remdesivir monophosphate.

Procedure for Sample Solution:

- Accurately weigh a quantity of the remdesivir drug substance or powdered formulation equivalent to 10 mg of remdesivir.
- Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Determination of Remdesivir and Remdesivir Monophosphate

Objective: To provide a robust HPLC method for the separation and quantification of remdesivir and remdesivir monophosphate.

Chromatographic Conditions:

Parameter	Condition 1 (Isocratic)[3]	Condition 2 (Gradient for Related Substances)
Column	C18, 250 mm x 4.6 mm, 5 µm	C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate (KH ₂ PO ₄) solution	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Composition	50:50 (v/v)	Gradient elution (specific gradient to be optimized based on impurity profile)
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	10 µL	10 µL
Column Temperature	Ambient	30 °C
Detection	UV at 247 nm[3]	UV at 245 nm

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution and evaluate the following parameters:

- Tailing Factor: Should be not more than 2.0 for the remdesivir peak.
- Theoretical Plates: Should be not less than 2000 for the remdesivir peak.
- Resolution: The resolution between the remdesivir and remdesivir monophosphate peaks should be not less than 2.0.
- Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Data Presentation

The following tables summarize typical quantitative data obtained from validated HPLC methods for remdesivir analysis.

Table 1: Linearity Data

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Remdesivir	5 - 100[5]	> 0.999[5]
Remdesivir Monophosphate	0.1 - 10	> 0.998

Table 2: Accuracy (Recovery) Data

Analyte	Spiked Concentration (µg/mL)	Mean Recovery (%)	Acceptance Criteria (%)
Remdesivir	50, 100, 150	98.0 - 102.0	98.0 - 102.0
Remdesivir Monophosphate	0.5, 1.0, 2.0	97.5 - 103.0	90.0 - 110.0

Table 3: Precision Data

Analyte	Concentration (µg/mL)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD)
Remdesivir	50	< 1.0	< 2.0
Remdesivir Monophosphate	1.0	< 2.0	< 3.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Remdesivir	~0.05	~0.15
Remdesivir Monophosphate	~0.02	~0.06

Conclusion

The use of a well-characterized remdesivir monophosphate reference standard is crucial for the accurate assessment of remdesivir purity in pharmaceutical development and quality control. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and validate robust HPLC methods for this purpose. Adherence to these guidelines will help ensure the safety and efficacy of remdesivir-based therapies.

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